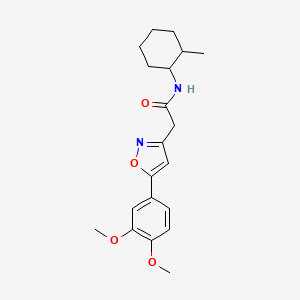
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methylcyclohexyl)acetamide, also known as DMXAA, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland in New Zealand. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research by Yıldırım and Cetin (2008) investigated the synthesis of isoxazoline derivatives, including compounds structurally related to 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(2-methylcyclohexyl)acetamide, for their application as corrosion inhibitors. The study found that these compounds, when tested with steel coupons in acidic and oil mediums, showed promising inhibition efficiencies, indicating their potential in protecting metals from corrosion in industrial applications (Yıldırım & Cetin, 2008).
Antimicrobial and Antitumor Activity
Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moieties, aiming to explore their antimicrobial properties. Although the specific compound was not directly studied, the research approach provides insights into how modifications in heterocyclic chemistry can lead to potential antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Yurttaş, Tay, and Demirayak (2015) evaluated benzothiazole derivatives for their antitumor activity, suggesting a pathway through which compounds like this compound might be assessed for potential anticancer properties (Yurttaş, Tay, & Demirayak, 2015).
Eigenschaften
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-13-6-4-5-7-16(13)21-20(23)12-15-11-18(26-22-15)14-8-9-17(24-2)19(10-14)25-3/h8-11,13,16H,4-7,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGLQLZOPLNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2824232.png)
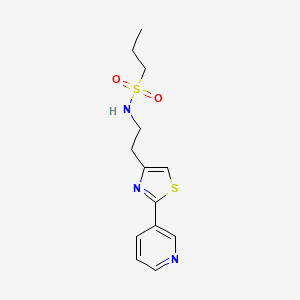
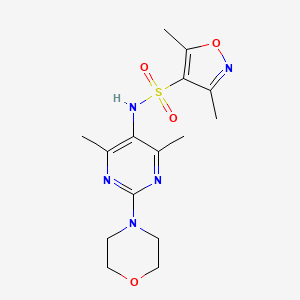
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2824238.png)
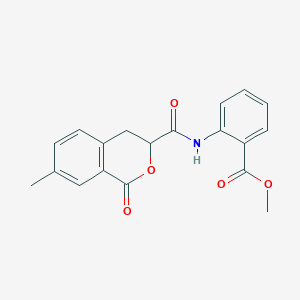
![2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2824242.png)
![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)
![Methyl (1R)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylate;hydrochloride](/img/structure/B2824245.png)
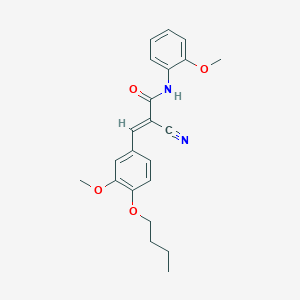
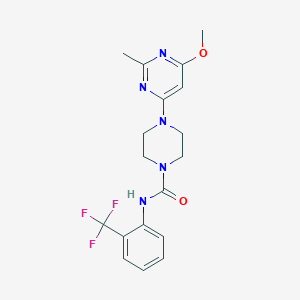
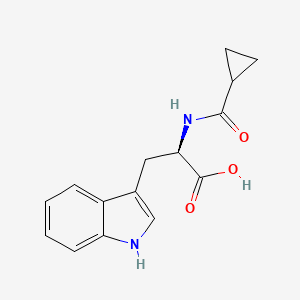
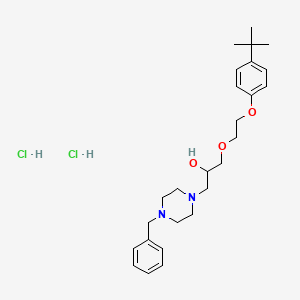
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2824253.png)
